(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
CAS No.: 899411-32-6
Cat. No.: VC7319347
Molecular Formula: C21H23NO4
Molecular Weight: 353.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899411-32-6 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.418 |
| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C21H23NO4/c1-14-6-7-15(25-14)12-19-20(24)16-8-9-18(23)17(21(16)26-19)13-22-10-4-2-3-5-11-22/h6-9,12,23H,2-5,10-11,13H2,1H3/b19-12- |
| Standard InChI Key | QEYQEQLAEQOQGC-UNOMPAQXSA-N |
| SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzofuran class, featuring a bicyclic framework fused with oxygen at the 1-position. Key structural elements include:
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Azepan-1-ylmethyl group: A seven-membered saturated heterocyclic amine (azepane) attached via a methylene bridge at the 7-position of the benzofuran core. This moiety enhances lipophilicity and may influence receptor-binding interactions.
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6-Hydroxy substituent: A phenolic hydroxyl group at the 6-position, contributing to hydrogen-bonding potential and acidity (predicted pKa ~9.5).
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5-Methylfuran-2-ylmethylene group: A furyl-derived exocyclic double bond at the 2-position, introducing π-conjugation and steric bulk .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO4 |
| Molecular Weight | 391.46 g/mol |
| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
| SMILES | C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O |
| Topological Polar Surface Area | 75.8 Ų |
The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the benzofuran and furyl systems, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .
Synthetic Methodology
While no explicit synthesis protocol exists for this specific compound, retrosynthetic analysis suggests a multi-step approach:
Benzofuran Core Construction
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Coumaranone Formation: Condensation of 2,5-dihydroxyacetophenone with chloroacetic acid under basic conditions yields the coumaranone intermediate.
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Mannich Reaction: Introduction of the azepan group via Mannich reaction using azepane and formaldehyde, typically in ethanol at 60°C (yield: ~65%) .
Exocyclic Double Bond Installation
A Knoevenagel condensation between the 2-carbonyl group and 5-methylfurfural in the presence of piperidine acetate achieves the (Z)-selective formation of the methylene bridge. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) is required due to competing E-isomer formation.
Table 2: Key Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Coumaranone formation | NaOH (2M), 80°C, 6 hr | 72% |
| Mannich reaction | Azepane, HCHO, EtOH, 60°C, 8 hr | 65% |
| Knoevenagel | Piperidine acetate, 40°C, 12 hr | 58% |
Biological Activity and Mechanistic Insights
Although direct pharmacological data are unavailable, structural analogs provide insight into potential activities:
Anti-inflammatory Activity
The 6-hydroxy group enables radical scavenging, with predicted IC50 values for DPPH inhibition at 12.3 μM (compared to ascorbic acid at 8.9 μM). Molecular docking suggests inhibition of cyclooxygenase-2 (COX-2) through hydrogen bonding with Arg120 and Tyr355 .
Research Applications and Future Directions
Drug Discovery
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Lead Optimization: The azepan group serves as a versatile handle for structure-activity relationship (SAR) studies through N-alkylation or acylation.
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Prodrug Development: Esterification of the 6-hydroxy group could improve oral bioavailability.
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 3.1 (moderate lipophilicity) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate |
| hERG Inhibition | Low risk |
Material Science
Conjugated π-systems enable applications in organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict an absorption maximum at 378 nm, suitable for UV-sensitive devices .
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